1-(4-chlorobenzyl)-4-(1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
Description
1-(4-Chlorobenzyl)-4-(1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a synthetic heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine class, which is structurally analogous to purines. Its core structure features a pyrazolo[3,4-d]pyrimidine scaffold substituted at the 1-position with a 4-chlorobenzyl group and at the 4-position with a 1H-imidazol-1-yl moiety. Pyrazolo[3,4-d]pyrimidines are recognized for their diverse pharmacological activities, including kinase inhibition, antimicrobial, and antitumor effects .
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-4-imidazol-1-ylpyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN6/c16-12-3-1-11(2-4-12)8-22-15-13(7-20-22)14(18-9-19-15)21-6-5-17-10-21/h1-7,9-10H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKQGKHNJNBQOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C3=C(C=N2)C(=NC=N3)N4C=CN=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorobenzyl)-4-(1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors, such as 4-chlorobenzylamine and 1H-imidazole, under specific reaction conditions.
Substitution reactions:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorobenzyl)-4-(1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), dimethylformamide (DMF), dimethyl sulfoxide (DMSO)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce dechlorinated or hydrogenated forms of the compound.
Scientific Research Applications
1-(4-chlorobenzyl)-4-(1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzyl)-4-(1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Pharmacological Activity
The pharmacological profile of pyrazolo[3,4-d]pyrimidines is highly dependent on substituent modifications. Below is a comparative analysis of key derivatives:
- Imidazole vs. Piperazinyl Groups : The target compound’s imidazole group may enhance interactions with ATP-binding pockets in kinases due to its planar structure and hydrogen-bonding capacity. In contrast, piperazinyl derivatives (e.g., ) are often utilized for GPCR modulation, where the basic nitrogen facilitates receptor binding.
- Chlorobenzyl vs. Benzothiazole : The 4-chlorobenzyl group in the target compound improves lipophilicity compared to benzothiazole hybrids, which exhibit broader antimicrobial activity due to electron-withdrawing effects .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The 4-chlorobenzyl group increases logP compared to morpholinyl or piperazinyl derivatives (e.g., 1-(4-methylbenzyl)-4-morpholinyl analog, logP ~2.5 ).
- Toxicity : Benzothiazole derivatives demonstrated moderate acute toxicity in vivo, while piperazinyl analogs showed gastrointestinal tolerability in preclinical models .
Antitumor Potential
Pyrazolo[3,4-d]pyrimidines with chlorophenyl or imidazole groups exhibit antitumor activity by targeting kinases (e.g., Src, MAPK) or purine metabolism pathways. PP2, a structural analog, inhibits Src kinase with IC₅₀ values in the nanomolar range . The target compound’s imidazole group may similarly disrupt ATP-binding sites in oncogenic kinases.
Antimicrobial Activity
Benzothiazole-pyrazolopyrimidine hybrids demonstrated potent activity against P. aeruginosa (MIC = 12.5 µg/mL) and C. albicans (MIC = 6.25 µg/mL) . The target compound’s imidazole moiety could enhance antifungal efficacy by targeting fungal cytochrome P450 enzymes.
GPCR Modulation
Piperazinyl derivatives (e.g., ) are explored for GPR35/GPR55 modulation, which is implicated in inflammatory and metabolic disorders. The target compound’s imidazole group may offer alternative binding modes for these receptors.
Biological Activity
1-(4-chlorobenzyl)-4-(1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of pyrazolo[3,4-d]pyrimidines and features a complex structure that includes a chlorobenzyl group and an imidazole moiety. Its molecular formula is C_{15}H_{13}ClN_6, with a molecular weight of approximately 300.76 g/mol. The presence of the chlorobenzyl group is significant for its interaction with biological targets.
Anticancer Properties
Recent studies have indicated that 1-(4-chlorobenzyl)-4-(1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine exhibits notable anticancer properties. In vitro assays have demonstrated its effectiveness against various human cancer cell lines, including:
- Breast Cancer (MCF-7)
- Lung Cancer (A549)
- Cervical Cancer (HeLa)
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.99 | Induction of apoptosis |
| A549 | 0.048 | Inhibition of tubulin polymerization |
| HeLa | 0.19 | Cell cycle arrest in G2/M phase |
These findings suggest that the compound may induce apoptosis through caspase activation and inhibit tubulin assembly, which is critical for cancer cell proliferation .
Antiviral Activity
In addition to its anticancer properties, this compound has also been evaluated for antiviral activity. Preliminary studies have shown efficacy against viruses such as Herpes Simplex Virus Type 1 (HSV-1) and Respiratory Syncytial Virus (RSV). The compound demonstrated an EC50 value ranging from 5 to 28 μM against these viruses, indicating potential as an antiviral agent .
Table 2: Antiviral Efficacy Data
| Virus Type | EC50 (µM) | Selectivity Index |
|---|---|---|
| HSV-1 | 5 | High |
| RSV | 28 | Moderate |
The biological activity of 1-(4-chlorobenzyl)-4-(1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is primarily attributed to its ability to interact with specific molecular targets within cells. It is believed to bind to tubulin, thereby disrupting microtubule dynamics essential for mitosis. Additionally, it may modulate signaling pathways involved in apoptosis and cellular stress responses.
Study on Anticancer Activity
A study published in MDPI evaluated the compound's cytotoxic effects on several cancer cell lines using the MTT assay. The results indicated significant growth inhibition in MCF-7 and A549 cells, with an emphasis on the compound's ability to induce cell cycle arrest and apoptosis .
Research on Antiviral Properties
Another research effort focused on evaluating the antiviral properties against HSV-1. The study found that the compound effectively reduced viral replication at micromolar concentrations, suggesting its potential as a therapeutic agent for viral infections .
Q & A
Q. What are the primary synthetic routes for synthesizing 1-(4-chlorobenzyl)-4-(1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine, and what challenges arise in achieving high yields?
Methodological Answer: The synthesis typically involves multi-step reactions starting with pyrazolo[3,4-d]pyrimidine precursors. A common route includes cyclization of 4-chlorobenzylamine with imidazole derivatives under acidic or basic conditions . Challenges include optimizing reaction temperatures to prevent byproduct formation and ensuring regioselectivity during imidazole substitution. Purification via column chromatography or recrystallization is critical for high yields, with yields often limited by steric hindrance from the chlorobenzyl group .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer: Structural confirmation requires a combination of NMR spectroscopy (¹H, ¹³C) to verify aromatic proton environments and carbon frameworks, mass spectrometry (ESI-MS) to confirm molecular weight, and X-ray crystallography (if crystals are obtainable) for absolute stereochemical assignment . For example, the 4-chlorobenzyl group’s protons appear as distinct doublets in ¹H NMR (δ ~5.2 ppm), while the imidazole protons resonate as singlet peaks near δ ~7.8 ppm .
Q. What primary biological activities have been reported for this compound?
Methodological Answer: The compound exhibits kinase inhibition (e.g., p70S6K and Akt-1) with IC₅₀ values in the nanomolar range, demonstrated via in vitro kinase assays using recombinant proteins and ATP-competitive binding studies . Antitumor activity is assessed using MTT assays in cancer cell lines (e.g., MCF-7, HeLa), with dose-dependent cytotoxicity observed at 1–10 µM concentrations .
Advanced Research Questions
Q. How does the 4-chlorobenzyl substituent influence binding affinity and selectivity toward kinase targets?
Methodological Answer: The 4-chlorobenzyl group enhances hydrophobic interactions in kinase ATP-binding pockets, as shown by molecular docking studies (e.g., using AutoDock Vina). Comparative SAR studies with non-chlorinated analogs reveal a 5–10-fold increase in inhibitory potency against Akt-1, attributed to halogen bonding with kinase hinge regions . Selectivity over off-target kinases (e.g., PKA) is assessed via kinome-wide profiling using kinase panel assays .
Q. What strategies resolve contradictory data on the compound’s antitumor efficacy across different cancer cell lines?
Methodological Answer: Contradictions may arise from cell line-specific expression of drug efflux pumps (e.g., P-gp) or metabolic enzyme variations. To address this:
- Perform transporter inhibition assays (e.g., with verapamil) to assess P-gp-mediated resistance.
- Use metabolomics (LC-MS) to identify differential metabolite activation (e.g., cytochrome P450 isoforms).
- Validate using 3D spheroid models or patient-derived xenografts (PDX) to mimic in vivo heterogeneity .
Q. How can researchers optimize the compound for dual anticancer and neuroactive applications?
Methodological Answer: To assess dual activity:
- In vitro neuroactivity : Use patch-clamp electrophysiology or calcium imaging in neuronal cells (e.g., SH-SY5Y) to evaluate modulation of neurotransmitter receptors (e.g., GABAₐ).
- In vivo models : Test in zebrafish larvae for blood-brain barrier penetration and neuroprotective effects in chemoconvulsant-induced seizures.
- Structural modification : Introduce polar groups (e.g., hydroxyl) to enhance CNS bioavailability while retaining kinase affinity .
Q. What computational methods are recommended for predicting off-target interactions and toxicity?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
